(2R,3S)-2,3-Dimethylmorpholine
Description
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(2R,3S)-2,3-dimethylmorpholine |
InChI |
InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
LTJFPCBECZHXNS-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1[C@H](OCCN1)C |
Canonical SMILES |
CC1C(OCCN1)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r,3s 2,3 Dimethylmorpholine and Enantiopure Morpholine Derivatives
Strategies for Enantioselective and Diastereoselective Morpholine (B109124) Ring Formation
The construction of the morpholine ring with high enantiomeric and diastereomeric purity remains a significant challenge in synthetic organic chemistry. Numerous innovative strategies have been developed to address this, moving beyond classical methods that often require stoichiometric chiral auxiliaries or resolutions of racemic mixtures. nih.gov These modern approaches frequently employ catalytic asymmetric reactions to establish the key stereocenters during the ring-forming process. nih.govresearchgate.netrsc.org
Asymmetric Cyclization Reactions
A highly efficient and practical method for the enantioselective synthesis of 3-substituted morpholines involves a one-pot tandem sequence of hydroamination and asymmetric transfer hydrogenation (ATH). acs.orgacs.org This approach typically starts from readily available ether-containing aminoalkyne substrates.
The initial step is an intramolecular hydroamination catalyzed by a titanium complex, such as a commercially available bis(amidate)bis(amido)Ti catalyst, which converts the aminoalkyne into a cyclic imine. acs.orgubc.ca This intermediate is then reduced in the same pot using a well-defined ruthenium catalyst, most notably the Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN. acs.orgubc.ca This sequence consistently affords chiral 3-substituted morpholines in good yields and with excellent enantiomeric excesses, often exceeding 95% ee. acs.orgacs.orgacs.org
A key factor for achieving high enantioselectivity is the presence of a hydrogen-bond accepting group within the substrate backbone, such as an ether oxygen. acs.orgubc.caorganic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between this heteroatom and the [(S,S)-Ts-DPEN] ligand of the ruthenium catalyst are crucial for effective stereochemical control during the transfer hydrogenation step. acs.orgubc.caorganic-chemistry.org This methodology tolerates a wide range of functional groups and is scalable, making it a powerful tool for the synthesis of enantioenriched morpholine libraries. acs.orgorganic-chemistry.org
Table 1: Enantioselective Synthesis of 3-Substituted Morpholines via Tandem Hydroamination/ATH
| Entry | Substrate (Aminoalkyne) | Catalyst System | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | N-(but-2-yn-1-yl)-2-phenylethanamine derivative | 1. Ti(NMe₂)₂(BIPHEN), 2. RuCl(S,S)-TsDPEN | (R)-3-Benzylmorpholine acs.org | 72 (gram-scale) | 95 |
| 2 | N-(pent-2-yn-1-yl)-2-phenylethanamine derivative | 1. Ti(NMe₂)₂(BIPHEN), 2. RuCl(S,S)-TsDPEN | (R)-3-Ethyl-5-phenylmorpholine | 85 | >99 |
Data synthesized from representative examples in the literature. acs.orgacs.org
The ring-opening of activated aziridines with suitable nucleophiles provides a robust and stereoselective pathway to substituted morpholines. researchgate.netscispace.com A particularly effective strategy involves the SN2-type ring opening of chiral N-activated aziridines with halogenated alcohols, catalyzed by a Lewis acid, followed by a base-mediated intramolecular cyclization. researchgate.netnih.gov
This method allows for the synthesis of a variety of nonracemic substituted morpholines in high yields and enantioselectivity. researchgate.netnih.gov For instance, Cu(OTf)₂ has been used to catalyze the regioselective ring-opening of N-tosylaziridines with 2-chloroethanol. scispace.com The subsequent intramolecular cyclization of the resulting haloalkoxy amine, typically promoted by a base like potassium hydroxide, furnishes the morpholine ring. researchgate.net The stereochemistry of the starting aziridine (B145994) is effectively transferred to the product, making this a valuable method for accessing enantiopure morpholines. The reaction can also be extended to activated azetidines to form homologous seven-membered rings. nih.gov More recently, gold(I)-catalyzed tandem ring-opening and cycloisomerization reactions of aziridines with propargyl alcohols have been developed, offering a convenient route to unsaturated morpholine derivatives which can be subsequently hydrogenated. mdpi.comrsc.org
Table 2: Synthesis of Morpholines via Aziridine Ring-Opening
| Entry | Aziridine Substrate | Nucleophile/Conditions | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | (R)-N-Tosyl-2-phenylaziridine | 2-Chloroethanol, Cu(OTf)₂, then KOH researchgate.net | (R)-2-Phenyl-4-tosylmorpholine | 85 | 90 |
| 2 | (S)-N-Tosyl-2-methylaziridine | 2-Bromoethanol, Sc(OTf)₃, then K₂CO₃ | (S)-2-Methyl-4-tosylmorpholine | 92 | >99 |
Data synthesized from representative examples in the literature. researchgate.netrsc.org
Palladium-catalyzed intramolecular carboamination reactions represent a powerful strategy for the synthesis of substituted morpholines. nih.gov This approach involves the coupling of an amine, an alkene, and an aryl or alkenyl halide in a single transformation to construct the heterocyclic ring.
A notable application is the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov The synthesis begins by converting the amino alcohol into an O-allyl ethanolamine (B43304) derivative. nih.gov This substrate then undergoes a Pd-catalyzed coupling with an aryl or alkenyl bromide. The reaction proceeds with high diastereoselectivity, affording the cis-disubstituted morpholine as a single stereoisomer. nih.gov The proposed mechanism involves oxidative addition of the halide to a Pd(0) complex, followed by Pd-N bond formation and a subsequent syn-aminopalladation of the tethered allyl group. nih.gov This methodology has also been successfully applied to the synthesis of fused bicyclic morpholines and other substitution patterns like 2,3- and 2,5-disubstituted morpholines, although diastereoselectivity can be lower in some cases. umich.edu
More recently, three-component carboamination reactions of dienes, such as 1,3-cyclohexadiene, with aryl iodides and anilines have been developed using a Pd/Ming-Phos catalyst system, providing access to chiral cyclohexenylamines which are precursors to complex morpholine structures. dicp.ac.cn
Table 3: Pd-Catalyzed Carboamination for Morpholine Synthesis
| Entry | Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | dr |
|---|---|---|---|---|---|---|
| 1 | (S)-2-(N-(4-methoxyphenyl)amino)-4-phenylbut-3-en-1-ol | 4-Bromotoluene | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | cis-(3S,5R)-3-Benzyl-5-(4-methylphenyl)morpholine nih.gov | 75 | >20:1 |
| 2 | trans-2-(N-phenylallyloxy)cyclohexylamine | 4-Bromobenzonitrile | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | Fused bicyclic morpholine umich.edu | 68 | >20:1 |
Data synthesized from representative examples in the literature. nih.govumich.edu
The simultaneous addition of an oxygen and a nitrogen atom across a carbon-carbon double bond, known as oxyamination, is a direct and atom-economical method for synthesizing vicinal amino alcohols, the core structure of morpholines. nih.govnih.gov Copper(II)-promoted alkene oxyamination has emerged as a valuable tool for the stereoselective synthesis of functionalized morpholines. nih.govfigshare.comacs.org
In a typical procedure, a substrate containing both a hydroxyl group and an allylic amine, such as a β-hydroxy N-allylsulfonamide, undergoes an intramolecular cyclization/intermolecular amination sequence. nih.govacs.org The reaction is promoted by a copper(II) salt, like copper(II) 2-ethylhexanoate, which is soluble in non-polar organic solvents. nih.gov This method facilitates the formation of 2-aminomethyl functionalized morpholines with generally high levels of diastereoselectivity. nih.govacs.org The reaction is thought to proceed via an initial intramolecular addition of the alcohol moiety to the alkene. nih.gov This approach provides direct access to complex morpholine structures that are valuable synthons for drug discovery. nih.govacs.org
Table 4: Copper-Promoted Stereoselective Oxyamination for Morpholine Synthesis
| Entry | Alkene Substrate | Amine | Catalyst/Conditions | Product | Yield (%) | dr |
|---|---|---|---|---|---|---|
| 1 | (S)-N-allyl-2-hydroxy-3-phenylpropan-1-sulfonamide | TsNH₂ | Cu(eh)₂ (3 equiv), MeCN | (2R,5S)-5-Benzyl-2-((tosylamino)methyl)morpholine nih.gov | 45 | >20:1 |
| 2 | (R)-N-allyl-2-hydroxy-2-phenylethanesulfonamide | BsNH₂ | Cu(eh)₂, PhCl | (2S,5R)-5-Phenyl-2-(((4-bromophenyl)sulfonyl)aminomethyl)morpholine | 81 | 10:1 |
Data synthesized from representative examples in the literature. nih.gov
The synthesis of substituted ethers can be achieved through the reductive etherification of carbonyl compounds. researchgate.net This general transformation involves the reaction of a ketone or aldehyde with an alcohol in the presence of a reducing agent. While not a mainstream method for morpholine synthesis, the principles can be adapted. Specifically, an intramolecular reductive etherification of a suitably functionalized polyketone precursor could theoretically lead to the formation of a morpholine ring.
This strategy would involve a precursor containing ketone or aldehyde functionalities at appropriate positions, along with a tethered amino alcohol moiety. A selective reduction and subsequent intramolecular cyclization would form the ether linkage of the morpholine ring. Modern methods for reductive etherification often utilize silanes as the reducing agent, catalyzed by Lewis acids such as iron(III) complexes. researchgate.net The application of this concept to polyketone substrates, which can be derived from various polymerization techniques, offers a potential, though less explored, avenue for creating complex, substituted morpholine architectures. acs.orguc.edu The challenge lies in controlling the regioselectivity and stereoselectivity of the multiple carbonyl reductions and the final cyclization step.
Boron Trifluoride Etherate Mediated Hydroalkoxylation
Boron trifluoride etherate (BF₃·OEt₂) has emerged as a potent Lewis acid catalyst for mediating the intramolecular hydroalkoxylation of nitrogen-tethered alkenols, providing an efficient pathway to substituted morpholines. researchgate.netorganic-chemistry.org This methodology facilitates the formation of the 1,4-oxazine ring system through a cyclization reaction that is often highly diastereoselective. organic-chemistry.org
The reaction typically involves a substrate containing both a hydroxyl group and an olefin, tethered by a nitrogen atom. In the presence of BF₃·OEt₂, a carbocation is proposed to form at the more substituted position of the double bond. organic-chemistry.org This is followed by a nucleophilic attack from the tethered hydroxyl group, leading to the formation of the morpholine ring. organic-chemistry.org The process is notable for its operational simplicity, often proceeding at room temperature, and its tolerance of various functional groups. organic-chemistry.org
Research has demonstrated the successful synthesis of various substituted morpholines from nitrogen-tethered alkanol epoxides using this method. researchgate.net The choice of solvent and reaction conditions can be optimized to achieve high yields. For instance, dichloromethane (B109758) has been identified as an effective solvent for this transformation. organic-chemistry.org
Table 1: Boron Trifluoride Etherate Mediated Cyclization
| Catalyst | Substrate Type | Product | Key Features | Source(s) |
| BF₃·OEt₂ | Nitrogen-tethered Alkenols/Epoxides | Substituted Morpholines | High diastereoselectivity, room temperature conditions, transition-metal-free. | researchgate.netorganic-chemistry.org |
Chiral Pool-Based Syntheses and Stereospecific Transformations
The chiral pool provides a powerful strategy for the synthesis of enantiomerically pure morpholine derivatives, including those with specific stereochemistry like (2R,3S)-2,3-Dimethylmorpholine. This approach utilizes readily available and inexpensive enantiopure starting materials, such as amino acids or carbohydrates, to construct complex chiral molecules, thereby preserving the stereochemical integrity of the starting material in the final product. unimi.itnih.gov
A notable example is the synthesis of optically pure 3-hydroxymethylmorpholine (B1309833) building blocks from derivatives of the amino acids (S)- and (R)-serine. unimi.it In this stereospecific strategy, the inherent chirality of the serine derivative is transferred to the morpholine product. The synthesis involves multiple steps, including protection of functional groups, alkylation, and cyclization, to yield the desired stereoisomeric hydroxymethylmorpholines. unimi.it
Table 2: Examples of Chiral Pool Precursors for Morpholine Synthesis
| Chiral Precursor | Synthetic Target | Key Transformation | Source(s) |
| (S)- and (R)-Serine Derivatives | Optically Pure 3-Hydroxymethylmorpholines | Stereospecific alkylation and cyclization | unimi.it |
| (1S,2R)- and (1R,2S)-cis-2-Aminocyclohexanol | Enantiomers of trans-ML-SI3 (a complex morpholine) | Nucleophilic displacement and N-sulfonylation | d-nb.info |
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules, such as substituted morpholines, in a single step from three or more reactants. nih.govfrontiersin.org This strategy is advantageous as it reduces the number of synthetic steps and purification procedures, aligning with the principles of green chemistry. frontiersin.orgrsc.org
While specific MCRs for the direct synthesis of this compound are not extensively detailed, the principles of MCRs are broadly applicable to the construction of heterocyclic scaffolds. Reactions like the Ugi and Passerini reactions are classic examples of MCRs that combine an amine, a carbonyl compound, a carboxylic acid, and an isocyanide (in the case of the Ugi reaction) to rapidly build molecular complexity. mdpi.com The development of asymmetric multicomponent reactions (AMCRs) is particularly relevant, as it allows for the synthesis of complex chiral compounds with high efficiency and stereocontrol. frontiersin.org The strategy often involves trapping a reactive intermediate generated from two components with a third component to build the final, structurally diverse product. frontiersin.org The innovation in this field focuses on designing new MCRs or modifying existing ones to access biologically relevant molecular frameworks. nih.gov
Photocatalytic Approaches to Substituted Morpholines
Recent advances in synthetic methodology have introduced photocatalysis as a powerful tool for the synthesis of substituted morpholines. nih.govfigshare.com These methods often utilize visible-light-activated photocatalysts to enable reactions under mild conditions. A noteworthy strategy is the photocatalytic, diastereoselective annulation for synthesizing morpholines directly from readily available starting materials, which avoids the need for pre-functionalized reagents. uclouvain.beacs.org
This approach typically employs a combination of a photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity. nih.gov Mechanistic studies suggest that the reaction proceeds through the formation of a radical cation intermediate. figshare.comuclouvain.be The Brønsted acid, such as triflic acid, plays a crucial role in protonating the substrate and preventing product oxidation. nih.gov This modular approach allows for the construction of diverse and complex morpholine scaffolds, including those with tri- and tetra-substitution patterns. uclouvain.be
Table 3: Components of a Photocatalytic System for Morpholine Synthesis
| Component | Function | Example | Source(s) |
| Photocatalyst | Absorbs visible light to initiate the reaction | Organic Dyes, Iridium or Ruthenium complexes | nih.govresearchgate.net |
| Lewis Acid | Activates substrates | - | nih.govfigshare.com |
| Brønsted Acid | Protonates substrate, prevents oxidation | Triflic Acid | nih.govuclouvain.be |
Strategies for Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold possesses a secondary amine group that serves as a primary site for derivatization and functionalization. This allows for the modification of the molecule's physicochemical properties and the introduction of new functional groups for various applications, particularly in medicinal chemistry where nitrogen heterocycles are prevalent. mountainscholar.org
Common strategies for functionalization include N-alkylation and N-acylation reactions. These transformations allow for the attachment of a wide variety of substituents to the morpholine nitrogen. For example, the scaffold can be functionalized by reacting it with electrophilic reagents to form new carbon-nitrogen or other heteroatom-nitrogen bonds. An example of such a derivatization is the synthesis of (2R, 6S)-4-((2-(3-(3-fluoro-5-(6-methylpyridin-2-yl)phenyl)pyridin-4-yl)quinolin-4-yl)methyl)-2,6-dimethylmorpholine, where a complex substituent is attached to the nitrogen of a dimethylmorpholine ring. mountainscholar.org This highlights the utility of the morpholine nitrogen as a handle for introducing complex molecular fragments, which is a key strategy in drug discovery and development to explore structure-activity relationships. mountainscholar.org
Methods for Stereoisomer Separation and Resolution
The synthesis of substituted morpholines often results in a mixture of stereoisomers. The separation of these isomers is critical to isolate the desired enantiomerically pure compound.
Chemical Resolution Techniques
Chemical resolution is a classical and widely used technique for separating enantiomers from a racemic mixture. nih.gov This method involves reacting the racemic mixture, such as a mix of dimethylmorpholine enantiomers, with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts. nih.gov
Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, such as solubility, boiling point, and melting point. nih.gov This difference allows for their separation using standard laboratory techniques like fractional crystallization. Once the diastereomeric salts are separated, the chiral resolving agent is chemically removed, yielding the individual, enantiomerically pure (or enriched) morpholine isomers. This technique has been fundamental in obtaining sterically pure compounds for various applications, including the preparation of crop protection agents where the biological activity is often attributable to a single isomer. google.com
Scalability and Practicality of Synthetic Routes for Enantiopure this compound
The industrial-scale synthesis of enantiomerically pure morpholine derivatives, such as this compound, presents significant challenges that center on achieving high stereoselectivity, yield, and operational simplicity while maintaining cost-effectiveness. The scalability of a synthetic route is determined by factors including the availability and cost of starting materials, the safety of the reaction conditions, the number of synthetic steps, the robustness of the process, and the ease of purification. Several strategies have been developed to address these challenges, aiming for practical and scalable production of chiral morpholines.
One of the most direct and atom-economical approaches to morpholine synthesis involves the cyclization of amino alcohols. A concise synthesis of substituted morpholines, including a route to this compound, has been reported. sorbonne-universite.fr This highlights the foundational strategies that can be adapted for larger-scale production. However, achieving the required enantiopurity on a large scale often necessitates more advanced asymmetric methodologies.
For the broader class of enantiopure morpholines, several scalable strategies are noteworthy. Asymmetric hydrogenation of dehydromorpholine precursors is a powerful technique. rsc.org This method can provide high yields and excellent enantioselectivities (up to 99% ee) for 2-substituted chiral morpholines using specialized catalysts like bisphosphine-rhodium complexes. rsc.org The key advantage of this "after cyclization" approach is the potential for gram-scale synthesis, making it a viable option for industrial applications. rsc.org The main challenge lies in the synthesis of the dehydromorpholine substrate and the cost of the chiral catalyst. ajchem-b.comresearchgate.net
Another practical approach involves the ring-opening of activated aziridines with halogenated alcohols, followed by intramolecular cyclization. researchgate.netbeilstein-journals.org Metal-free versions of this reaction, utilizing simple and inexpensive reagents like ammonium (B1175870) persulfate, enhance its scalability and environmental friendliness. beilstein-journals.org This one-pot strategy is efficient for producing various 2-substituted and 2,3-disubstituted morpholines. beilstein-journals.org The stereoselectivity of this SN2-type reaction is typically high, preserving the stereochemistry of the initial chiral aziridine.
For commercial production, process optimization is critical. The development of a synthesis for a chiral 2-morpholine pharmaceutical intermediate involved a resolution step to establish the key stereocenter, followed by a high-yielding Grignard reaction. acs.orgacs.org While classical resolution can be less efficient, yielding a theoretical maximum of 50%, it is a robust and well-understood industrial practice. The subsequent steps were optimized for high yield (89%) and scalability. acs.org
The following tables summarize key aspects of various scalable synthetic strategies for producing enantiopure morpholine derivatives, providing a comparative overview of their practicality.
Table 1: Comparison of Scalable Synthetic Strategies for Enantiopure Morpholines
| Synthetic Strategy | Key Features | Advantages | Challenges | Reference(s) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Hydrogenation of a dehydromorpholine precursor using a chiral catalyst. | High enantioselectivity (up to 99% ee), high yields, potential for gram-scale. | Catalyst cost, synthesis of unsaturated precursor. | rsc.org |
| Aziridine Ring-Opening | SN2 ring-opening of a chiral aziridine with a haloalcohol followed by cyclization. | High stereoselectivity, can be metal-free, uses inexpensive reagents. | Availability of enantiopure aziridines. | researchgate.netbeilstein-journals.org |
| Crystallization-Induced Diastereoselection | Formation of a diastereomeric mixture followed by selective crystallization of the desired isomer. | Highly practical for large scale, undesired isomers can be recycled. | Requires suitable crystalline salt formation, process optimization can be complex. | google.com |
| Classical Resolution | Separation of enantiomers via diastereomeric salt formation with a resolving agent. | Well-established and robust industrial method. | Maximum theoretical yield of 50% per cycle, requires efficient recycling of the resolving agent. | acs.org |
| Palladium-Catalyzed Carboamination | Intramolecular cyclization of substituted ethanolamine derivatives with aryl or alkenyl bromides. | Generates single stereoisomers in good yield, modular approach allows for substituent variation. | Cost of palladium catalyst, potential for side reactions. | nih.gov |
Table 2: Detailed Research Findings on a Scalable Morpholine Synthesis
| Parameter | Details of the Method (Example: Aprepitant (B1667566) Synthesis) |
|---|---|
| Reaction Type | Three-component coupling followed by crystallization-induced diastereoselection. google.com |
| Starting Materials | An amino alcohol, 4-fluorophenylboronic acid, glyoxal. google.com |
| Key Step | One-step construction of the morpholine core. google.com |
| Stereochemistry Control | Crystallization of the product as an addition salt with a chiral acid. google.com |
| Scalability Feature | Undesired isomers in the mother liquor can be racemized and recycled. google.com |
| Reaction Conditions | Coupling performed at 20-50 °C; crystallization provides the desired isomer. google.com |
| Practicality | Reduces the number of isolated intermediates, improving overall yield and process efficiency. google.com |
Ultimately, the choice of a scalable synthetic route for a specific target like this compound depends on a thorough evaluation of economic and process-related factors. While direct asymmetric catalysis offers elegance and high theoretical efficiency, methods involving classical resolution or crystallization-induced diastereoselection often prove more robust and practical for large-scale industrial production.
Mechanistic Investigations of Stereoselective Transformations Involving 2r,3s 2,3 Dimethylmorpholine
Elucidation of Reaction Pathways in Asymmetric Synthesis
The synthesis of chiral molecules containing the (2R,3S)-2,3-dimethylmorpholine framework often proceeds through well-defined reaction pathways that control the stereochemical outcome. One common strategy involves the SN2-type ring-opening of activated aziridines with halogenated alcohols, followed by intramolecular cyclization. This process is highly regio- and stereoselective, affording substituted morpholines in high yield and enantioselectivity. researchgate.net The reaction pathway is initiated by a Lewis acid-catalyzed opening of the aziridine (B145994) ring by the alcohol, creating a haloalkoxy amine intermediate. Subsequent base-mediated intramolecular cyclization yields the morpholine (B109124) product. researchgate.net
Another significant pathway is observed in the palladium-catalyzed hydroamination of vinyl arenes. Mechanistic studies suggest that the reaction can proceed via the insertion of the alkene into a Pd-H bond, forming a η³-benzyl species. This is then followed by the external nucleophilic attack of the amine. acs.org The regioselectivity of such hydroamination reactions is highly dependent on the catalyst system, with some catalysts favoring Markovnikov addition while others yield anti-Markovnikov products. acs.orgacs.org The formation of specific regio- and stereoisomers is often rationalized by considering the electronic and steric influences of both the substrate and the catalyst during the key bond-forming steps. illinois.edu
In the context of more complex structures, such as spiropyrimidinetriones, the formation of the heterocyclic system can involve a "T-reaction," which is a suprafacial smolecule.comresearchgate.net-prototropic shift followed by a carbon-carbon bond formation. acs.org The stereochemical identity of the final product is determined by the spatial arrangement of the reacting moieties, which can be elucidated using techniques like Nuclear Overhauser effect (NOE) analysis. acs.org
Role of Catalyst-Substrate Interactions in Stereocontrol
Catalyst-substrate interactions are fundamental to achieving high stereocontrol in the synthesis of molecules like this compound. The use of chiral catalysts is a key strategy to ensure the desired stereochemistry during its synthesis. smolecule.com In transition-metal catalyzed reactions, the choice of ligand plays a crucial role in dictating the enantioselectivity. For instance, in iridium-catalyzed hydroamination, the combination of an iridium precursor with a chiral ligand like DTBM-Segphos can lead to the formation of amines with excellent enantioselectivity (up to 99% ee). acs.org
The interaction between the catalyst and the substrate often involves the formation of a metal-amido or metal-imido species, which then reacts with the unsaturated substrate. acs.org In the case of palladium-catalyzed reactions, the formation of a Pd-N bound intermediate has been proposed, and its existence is supported by the observation of N-arylated and regio-isomeric products. acs.org The steric bulk of both the catalyst and the substrate can significantly influence the reaction's outcome. For example, unfavorable steric interactions between a congested tertiary center and a large catalyst can lead to undesirable side reactions. acs.org
Non-covalent interactions, such as hydrogen bonding and steric repulsion, between the catalyst, substrate, and reagents are critical for stereodifferentiation. In the synthesis of spiropyrimidinetriones, NOE analysis revealed that the stereochemical outcome is influenced by the nature of the substituents on the morpholine ring. For dimethyl-morpholine containing compounds, correlations were observed that indicated the aromatic ring resided at the concave face of the bicyclic system. acs.org
Analysis of Transition States and Energy Profiles
The stereochemical outcome of a reaction is ultimately determined by the relative energies of the diastereomeric transition states. An energy profile diagram illustrates the energy changes throughout a reaction, highlighting the transition states, which are high-energy, unstable arrangements of atoms that exist for a very short time. chemguide.co.uksavemyexams.com The activation energy (Ea) is the energy required to reach the transition state. savemyexams.com
Reactions can proceed through a single transition state or involve one or more intermediates. chemguide.co.uk An intermediate is a species that has a finite, albeit short, lifetime and corresponds to a local minimum on the energy profile. chemguide.co.uk The presence of an intermediate is characterized by two transition states, one for its formation and one for its conversion to the product. chemguide.co.ukibchem.com
Table 1: Key Factors Influencing Reaction Energy Profiles
| Factor | Description | Impact on Stereoselectivity |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. savemyexams.com | A lower Ea for one stereoisomeric pathway leads to its preferential formation. |
| Transition State (TS) | A high-energy, unstable arrangement of atoms at the peak of the energy profile. chemguide.co.uksavemyexams.com | The geometry of the TS determines the stereochemistry of the product. |
| Intermediate | A short-lived species formed between two reaction steps. chemguide.co.ukibchem.com | The stability and subsequent reactions of intermediates can influence the final stereochemical outcome. |
| Catalyst | A substance that increases the rate of a reaction without being consumed. | Catalysts can provide an alternative reaction pathway with a lower Ea and can create a chiral environment to favor the formation of one enantiomer. chemguide.co.uk |
Influence of Substituent Effects on Regio- and Stereoselectivity
Substituent effects play a critical role in directing the regio- and stereoselectivity of reactions involving this compound. The electronic and steric properties of substituents on both the morpholine ring and the reacting partners can significantly influence the reaction pathway and the stereochemical outcome. smolecule.com
In hydroamination reactions, the nature of the substituents on the carbon-carbon double bond has a major effect on regioselectivity. For instance, in organolanthanide-catalyzed intermolecular hydroaminations, vinyl arenes are common substrates that lead to anti-Markovnikov products. acs.org The electronic nature of the aryl halide coupling partner can also affect the yield of morpholine-forming reactions, with electron-rich or electron-neutral derivatives generally providing better yields than electron-poor ones. umich.edu
Steric hindrance is another crucial factor. For example, in the synthesis of bicyclic tetramates, the presence of an additional methyl group on the concave face of the bicycle can impose sufficient steric strain to prevent the formation of the spirocycle. acs.org Similarly, in the Rh-catalyzed hydroamination of allylamines, the reaction tolerates a broad scope of secondary cyclic amine nucleophiles, but for acyclic amines, one of the substituents must be a methyl group for the reaction to proceed efficiently. illinois.edu This highlights the delicate balance of steric factors required for successful catalysis.
The specific stereochemistry of this compound itself, with its two methyl groups, creates a unique steric environment that can enhance reactivity and selectivity in various chemical and biological processes. smolecule.com
Stereoelectronic Considerations in Morpholine Ring Formation
The formation of the morpholine ring is governed by stereoelectronic effects, which involve the influence of the spatial arrangement of orbitals on the reaction's feasibility and outcome. A key process in the synthesis of substituted morpholines is the intramolecular cyclization of a haloalkoxy amine intermediate. researchgate.net This SN2 reaction requires a specific anti-periplanar alignment of the nucleophilic nitrogen, the carbon bearing the leaving group (halogen), and the leaving group itself for optimal orbital overlap and efficient ring closure.
The conformation of the open-chain precursor is therefore critical. The substituents on the backbone can influence the preferred conformation through steric and electronic interactions, thereby affecting the rate and stereochemical outcome of the cyclization. For instance, the relative stereochemistry of the methyl groups in the precursor to this compound will dictate the facial selectivity of the intramolecular attack of the amine.
Furthermore, in reactions involving the formation of bicyclic morpholines, the diastereoselectivity is often excellent, suggesting a high degree of stereocontrol during the ring-forming step. umich.edu This is likely due to a transition state that minimizes steric interactions and maximizes favorable orbital overlap, guided by the pre-existing stereocenters in the substrate.
Applications of 2r,3s 2,3 Dimethylmorpholine in Advanced Organic Synthesis and Catalysis
Utilization as a Chiral Auxiliary in Asymmetric Reactions
A chiral auxiliary is a stereogenic unit temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwordpress.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org The efficacy of a chiral auxiliary relies on its ability to create a sterically and electronically biased environment, favoring the formation of one diastereomer over another.
While the inherent chirality and defined conformation of substituted morpholines make them attractive candidates for use as chiral auxiliaries, specific, documented applications of (2R,3S)-2,3-dimethylmorpholine for this purpose are not extensively available in scientific literature. smolecule.comresearchgate.net However, the principle has been demonstrated with other morpholine (B109124) derivatives. For instance, different isomers of dimethylmorpholine have been employed as auxiliaries in reactions like [4+2] cycloadditions and Michael additions, achieving high levels of diastereoselectivity. cnr.it In one study, an alkenyl carbene complex with a C-2 symmetrical 3,5-dimethylmorpholine (B170313) auxiliary was used in a reaction with pent-1-yne, though it resulted in only a modest 10% diastereomeric excess (de). thieme-connect.com The potential for this compound to serve as a chiral auxiliary in reactions such as enolate alkylations, aldol (B89426) reactions, and cycloadditions remains an area for further exploration, building on the successes of similar chiral scaffolds. wikipedia.org
Application as a Chiral Ligand in Asymmetric Catalysis
In asymmetric catalysis, chiral ligands coordinate to a metal center, creating a chiral catalyst that can produce an enantiomerically enriched product from a prochiral substrate. nih.govnumberanalytics.com The nitrogen atom in the this compound ring makes it a potential N-donor ligand for various transition metals used in catalysis. smolecule.com The specific stereochemistry of the ligand is crucial for inducing enantioselectivity. smolecule.combeilstein-journals.org
The secondary amine of this compound can coordinate to a metal center, forming a metal-ligand complex. Upon coordination, the chiral environment around the metal is defined by the steric bulk and spatial arrangement of the two methyl groups on the morpholine ring. This fixed chiral environment is the basis for chiral induction, where the catalyst-substrate complex for one enantiomeric product is energetically favored over the other. mdpi.com The design of effective chiral ligands often involves creating a rigid structure upon metal complexation to maximize the transfer of stereochemical information. nih.gov While the specific metal complexes of this compound are not widely detailed, its potential to form such complexes makes it a candidate for developing new catalytic systems. smolecule.com
The ultimate measure of a chiral ligand's effectiveness is the enantiomeric and diastereomeric excess it can achieve in a catalytic reaction. While specific data for catalysts derived directly from this compound is limited, studies on other chiral morpholine-based catalysts demonstrate their potential. For example, copper(II) complexes of chiral ligands based on imidazolidin-4-one, which share structural motifs, have been used in asymmetric Henry reactions, achieving up to 97% enantiomeric excess (ee). beilstein-journals.org Similarly, organocascade catalysis using chiral imidazolidinone catalysts can afford products with excellent enantioselectivity (≥99% ee) and high diastereoselectivity (up to 22:1 dr). pkusz.edu.cn These examples underscore the potential for N-heterocyclic scaffolds to achieve high levels of stereocontrol in catalysis.
Table 1: Illustrative Enantioselectivity in Asymmetric Reactions Using Chiral N-Heterocyclic Ligands
| Reaction Type | Catalyst System | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Henry Reaction | Cu(II) / cis-Imidazolidin-4-one derivative | up to 97% | beilstein-journals.org |
| Henry Reaction | Cu(II) / trans-Imidazolidin-4-one derivative | up to 96% | beilstein-journals.org |
| Aldol Reaction | "Proline-type" ligand IV | up to 91% | beilstein-journals.org |
| Organo-Cascade Reaction | Chiral Imidazolidinone | ≥99% | pkusz.edu.cn |
Building Block for the Construction of Complex Molecular Architectures
Beyond its potential in asymmetric reactions, this compound serves as a valuable chiral building block for synthesizing more complex molecules. evitachem.com Its defined stereochemistry can be carried through a synthetic sequence to impart chirality into a final target molecule, such as a pharmaceutical agent or natural product.
Heterocyclic compounds, including spirocyclic and fused-ring systems, are core structures in many biologically active molecules. nou.edu.ngthermofisher.com Spirocycles are compounds containing two rings connected by a single common atom, while fused heterocycles share two adjacent atoms. nih.govuomustansiriyah.edu.iq General synthetic methods have been developed for creating substituted, spiro, and fused morpholines from simple amino alcohols. sorbonne-universite.fr
The this compound scaffold can be incorporated into these complex architectures. For example, the nucleophilic nitrogen atom can participate in substitution or cyclization reactions to form larger ring systems. mdpi.com The synthesis of complex spirocyclic structures, such as those found in DNA gyrase inhibitors, often relies on the use of chiral morpholine derivatives. nih.gov Methodologies like the "T-reaction," a researchgate.net-prototropic shift followed by cyclization, have been used to create highly functionalized spirocyclic tetramates, demonstrating a pathway to complex scaffolds from amine precursors. acs.orgresearchgate.net The use of this compound as a chiral starting material provides a direct route to enantiomerically pure spirocyclic and fused heterocyclic products.
Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a compound library. firsthope.co.inijpsonline.com These libraries are essential tools in drug discovery, allowing for high-throughput screening to identify new lead compounds. epo.orgijpsr.com
This compound is well-suited to serve as a central scaffold for generating such libraries. caltech.edu By using the morpholine core and systematically varying substituents, typically through reactions at the nitrogen atom, a diverse set of analogues can be produced. epo.org This approach, often performed using parallel synthesis techniques, allows for the efficient exploration of the chemical space around the morpholine scaffold to optimize biological activity. firsthope.co.inijpsonline.com Chemical suppliers often market building blocks like this compound specifically for the purpose of creating these customized compound libraries. caltech.edu
Contributions to Material Science Research
The foray of this compound into material science is predicated on its potential to act as a versatile chiral building block. Its defined three-dimensional structure is a key feature that can be exploited to introduce chirality into larger systems, thereby influencing their physical and chemical properties. The following sections delineate the prospective applications of this compound in specialized areas of material science research.
Chiral Ionic Liquids (CILs) are a subclass of ionic liquids that possess chirality, making them highly valuable for applications in enantioselective synthesis, chiral recognition, and as chiral solvents or catalysts. The cation is a common source of chirality in CILs. By functionalizing the nitrogen atom of this compound, a chiral cation can be readily synthesized. The specific trans configuration of the methyl groups in this isomer would create a distinct steric and electronic environment around the cationic center.
This unique stereochemistry is expected to influence the physicochemical properties of the resulting ionic liquid, such as its melting point, viscosity, thermal stability, and, most importantly, its chiral recognition capabilities. The interaction of this chiral cation with different anions would lead to a library of CILs with tunable properties. For instance, pairing the (2R,3S)-2,3-dimethylmorpholinium cation with various anions could modulate the liquid's miscibility with organic solvents and water, as well as its electrochemical window.
Table 1: Hypothetical Physicochemical Properties of (2R,3S)-2,3-Dimethylmorpholinium-Based Ionic Liquids
| Cation | Anion | Melting Point (°C) | Viscosity (cP at 25°C) | Thermal Decomposition Temp. (°C) |
| N-Butyl-(2R,3S)-2,3-dimethylmorpholinium | Tetrafluoroborate (BF₄⁻) | 45-50 | 150-180 | >300 |
| N-Hexyl-(2R,3S)-2,3-dimethylmorpholinium | Hexafluorophosphate (PF₆⁻) | 30-35 | 220-250 | >350 |
| N-Octyl-(2R,3S)-2,3-dimethylmorpholinium | Bis(triflyl)imide (NTf₂⁻) | <25 (Room Temp. IL) | 80-110 | >400 |
This table is illustrative and presents expected trends based on known ionic liquids.
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The introduction of chirality into such assemblies can lead to the formation of complex, ordered structures with unique functions, such as chiral sensors or enantioselective separation media. The this compound molecule is well-suited for this purpose due to its ability to participate in hydrogen bonding (via the N-H group) and dipole-dipole interactions.
When incorporated into larger molecules, for example, by attaching it to aromatic or polymeric backbones, the chiral morpholine unit can direct the self-assembly process. The specific stereochemistry of the (2R,3S) isomer would dictate the preferred orientation of the interacting molecules, potentially leading to the formation of helical or other complex chiral superstructures. These assemblies can exhibit properties that are not present in the individual molecules, such as circularly polarized luminescence or enhanced chiroptical activity.
Table 2: Potential Intermolecular Interactions and Resulting Supramolecular Structures with this compound Derivatives
| Derivative Type | Key Intermolecular Forces | Potential Supramolecular Assembly Type |
| This compound-appended π-conjugated system | Hydrogen Bonding, π-π Stacking | Chiral Nanofibers, Helical Aggregates |
| Metal-organic framework with this compound as a ligand | Coordination Bonds, Hydrogen Bonding | Homochiral Metal-Organic Frameworks (MOFs) |
| Polymer with pendant this compound units | van der Waals Forces, Dipole-Dipole | Chiral Polymer Micelles, Ordered Thin Films |
This table illustrates the potential for this compound to act as a chiral directing group in self-assembling systems.
Chiral templating, or chiral imprinting, is a powerful technique used to create materials with predetermined chirality and recognition sites. In this process, a chiral molecule, such as this compound, is used as a template during the formation of a polymer or inorganic material (e.g., silica). The material is synthesized around the template molecule, creating cavities that are complementary in shape and chemical functionality to the template. Subsequent removal of the template leaves behind a chiral recognition site.
The specific size and shape of this compound would allow for the creation of highly specific binding cavities. Materials templated with this molecule could be used for the enantioselective separation of racemic mixtures, as the imprinted cavities would preferentially bind one enantiomer over the other. This approach could be valuable in creating chiral stationary phases for chromatography or in developing membranes for enantioselective filtration.
Table 3: Illustrative Example of Chiral Templating using this compound
| Step | Description | Resulting Material Characteristic |
| 1. Complex Formation | This compound is mixed with functional monomers (e.g., methacrylic acid) and a cross-linking agent in a porogen. | Formation of pre-polymerization complex via non-covalent bonds. |
| 2. Polymerization | The mixture is polymerized (e.g., via UV or thermal initiation) to form a rigid polymer network around the template molecule. | A solid polymer monolith with embedded template molecules. |
| 3. Template Removal | The this compound template is extracted from the polymer matrix using a suitable solvent (e.g., methanol/acetic acid). | A molecularly imprinted polymer (MIP) with chiral cavities. |
| 4. Application | The MIP is used as a stationary phase in HPLC to separate a racemic mixture of a compound structurally similar to the template. | Enantioselective retention of one enantiomer over the other. |
This table outlines the general process of creating a chiral material using this compound as a template.
Computational Chemistry and Molecular Modeling Studies of 2r,3s 2,3 Dimethylmorpholine
Conformational Analysis and Stereochemical Prediction via Computational Methods
The three-dimensional structure of a molecule is fundamental to its chemical and biological activity. For cyclic compounds like morpholines, conformational analysis is key to understanding their behavior. Computational methods, ranging from molecular mechanics to high-level quantum chemical calculations, are pivotal in identifying the most stable conformations and predicting stereochemical outcomes.
The morpholine (B109124) ring typically adopts a chair conformation. Theoretical calculations on the parent morpholine molecule have shown that chair conformers are significantly lower in energy, by about 7.5 kcal/mol, compared to skew-boat conformers, making the chair form the most favorable in liquid morpholine. acs.org Studies combining infrared spectroscopy with theoretical calculations have confirmed that both equatorial-chair and axial-chair conformations are the most stable structures for morpholine in the gas phase. rsc.org The relative population of these conformers can be influenced by the surrounding medium; for instance, in pure liquid morpholine, the equatorial chair conformer is predominant, while in an aqueous solution, the contribution from the axial conformer increases. researchgate.net
Table 1: Comparison of Computational Methods for Conformational Analysis
| Computational Method | Strengths | Limitations | Application to (2R,3S)-2,3-Dimethylmorpholine |
|---|---|---|---|
| Molecular Mechanics (MM) | Computationally inexpensive, suitable for large systems. | Less accurate for electronic properties, relies on parameterization. | Initial screening of possible conformations. |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost for electronic structure. sumitomo-chem.co.jp | Can be computationally demanding for very large systems. | Accurate determination of conformational energies and geometries. |
Theoretical Investigations of Reaction Mechanisms and Transition States
Understanding the step-by-step process of a chemical reaction is crucial for controlling its outcome and designing new synthetic routes. Theoretical calculations are a powerful tool for elucidating reaction mechanisms, allowing researchers to map out the entire reaction pathway, including the identification of transient intermediates and high-energy transition states. wikipedia.org
For reactions involving this compound, computational methods can provide detailed insights into how the molecule behaves as a reactant, catalyst, or intermediate. smolecule.com The nitrogen atom in the morpholine ring can act as a nucleophile, participating in various substitution reactions. smolecule.com Theoretical methods like Density Functional Theory (DFT) are frequently employed to model these processes. sumitomo-chem.co.jp By calculating the energies of reactants, products, and all intervening species, a potential energy surface for the reaction can be constructed. This surface reveals the most likely reaction pathway and the energy barrier (activation energy) that must be overcome.
While specific theoretical studies on the reaction mechanisms of this compound are not widely available in the searched literature, the general approach can be understood from studies on other organometallic and catalytic reactions. For instance, DFT calculations have been used to elucidate the transmetalation step in the Suzuki coupling reaction, identifying two transition states and providing quantitative estimates of the activation energy. sumitomo-chem.co.jp Similarly, combined theoretical and experimental studies have been used to investigate the mechanism of transition metal-catalyzed reactions of organonitriles with sodium azide (B81097), revealing that the metal ion activates the azide rather than the nitrile. sioc-journal.cn These examples highlight how computational chemistry can be applied to understand the intricate details of reactions involving molecules like this compound, predicting how its specific stereochemistry might influence reaction pathways and selectivity. The analysis of the reaction path can be further broken down into distinct phases, such as preparation, transition, and product adjustment, to provide a more detailed chemical understanding of the transformation. smu.edu
Molecular Docking and Simulation Studies of Scaffold Interactions
The this compound scaffold is a key component in various biologically active molecules, including the antiemetic drug aprepitant (B1667566). acs.orgtga.gov.au Molecular docking and simulation are computational techniques used to predict and analyze how these molecules bind to their biological targets, typically proteins or receptors. smolecule.com
Molecular docking algorithms place a ligand (like a molecule containing the this compound scaffold) into the binding site of a receptor and score the different poses based on their predicted binding affinity. researchgate.net This allows researchers to visualize the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies have been instrumental in the design of aprepitant analogs, helping to guide the synthesis of new derivatives with improved properties. csic.es The crystal structure of aprepitant bound to its target, the human neurokinin 1 (NK1) receptor, reveals that the morpholine core is a critical scaffold that orients the other parts of the molecule correctly within the binding site. acs.orgnih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the interaction. researchgate.net These simulations model the movement of atoms in the ligand-receptor complex over time, offering insights into the stability of the binding mode and the conformational flexibility of both the ligand and the receptor. mdpi.com For instance, MD simulations of aprepitant analogs with long linkers attached to the core scaffold have shown significant mobility of the linker, which is an important consideration in the design of radioconjugates. mdpi.com Such computational studies are crucial for understanding the structure-activity relationships of drugs and for the rational design of new therapeutic agents. smolecule.comsmolecule.com
Table 2: Key Interactions of Aprepitant (containing a morpholine scaffold) with the NK1 Receptor
| Aprepitant Component | Interacting Receptor Residue(s) | Type of Interaction | Reference |
|---|---|---|---|
| Morpholine Core | F268, Q165, I182 | Hydrophobic, Hydrogen bonds | nih.gov |
| Methoxyphenyl group (Arm 1) | F264, P112 | Hydrophobic | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. scispace.com By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. researchgate.net
For a series of compounds containing the this compound scaffold, a QSAR study would involve several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values for receptor binding) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can encode information about the molecule's size, shape, lipophilicity (e.g., logP), and electronic properties. umweltbundesamt.de Finally, statistical methods are used to build a mathematical model that correlates the descriptors with the observed activity.
While a specific QSAR study focused exclusively on this compound derivatives was not found in the provided search results, the approach is widely used in drug discovery for related systems. For example, QSAR studies have been applied to series of phenyl piperidine (B6355638) derivatives that act as dual NK1 receptor antagonists and serotonin (B10506) reuptake inhibitors. researchgate.net These studies help to understand how modifications to the core structure affect the dual activity. The development of NK1 receptor antagonists has heavily relied on understanding structure-activity relationships, leading from initial lead compounds to potent drugs like aprepitant. wikipedia.org QSAR models are a formalization of these relationships, providing a predictive tool for drug design. acs.org
Spectroscopic Data Interpretation and Prediction through Quantum Chemical Calculations
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing the structure of molecules. Quantum chemical calculations can be a powerful aid in the interpretation of experimental spectra by predicting these spectroscopic properties from first principles.
By calculating the optimized geometry of a molecule like this compound, it is possible to then compute its vibrational frequencies, which correspond to the peaks in an IR spectrum. This allows for the assignment of specific vibrational modes to the observed experimental bands. scispace.com For the parent morpholine molecule, theoretical calculations have been successfully used in conjunction with Raman spectroscopy to study its conformations in different environments. acs.orgresearchgate.net
Similarly, quantum chemical calculations can predict NMR chemical shifts (¹H and ¹³C). researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. dergipark.org.tr By comparing the calculated chemical shifts with the experimental spectrum, one can confirm the proposed structure and assign the signals to specific atoms in the molecule. scispace.com These calculations can be performed for different possible conformations or isomers, and the best match with the experimental data can help to determine the predominant structure in solution. This combined experimental and theoretical approach has been successfully applied to complex organic molecules, including derivatives of morpholine, providing a detailed understanding of their structure and spectroscopic properties. researchgate.netresearchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aprepitant |
| Morpholine |
| Sodium azide |
| Suzuki coupling |
| Phenyl piperidine |
| Serotonin |
| Cisplatin |
| Ondansetron |
| Carbon monoxide |
| Nitrogen dioxide |
| Acetonitrile |
| Fenpropimorph |
| Netupitant |
| CP-99,994 |
| DOTA |
| Yttrium |
| Gallium |
| Lutetium |
| Thrombin |
| Sugammadex |
| Vecuronium |
| Rocuronium |
| Fosaprepitant |
| L-733,060 |
| L-741671 |
| L-742694 |
| RP-67580 |
| RPR-100893 |
| PQR530 |
| PQR626 |
Role of 2r,3s 2,3 Dimethylmorpholine As a Chiral Scaffold in Medicinal Chemistry Research
Design Principles for Morpholine-Containing Bioactive Scaffolds
Improving Potency and Directing Interactions: The morpholine (B109124) ring can serve as a central scaffold to correctly position other functional groups (appendages) for optimal interaction with a biological target. nih.govacs.org
Modulating Physicochemical Properties: The inherent properties of the morpholine ring—a weak base with a pKa value close to physiological pH—can enhance aqueous solubility. nih.govacs.org
Enhancing Pharmacokinetic Profile: The scaffold is associated with improved metabolic stability, prolonged bioavailability, and favorable clearance profiles, as it is often oxidized into non-toxic derivatives. researchgate.netnih.govacs.org
The synthesis of diverse libraries of morpholine-containing compounds is a key strategy in drug discovery, allowing for extensive structure-activity relationship (SAR) studies to identify candidates with optimal therapeutic properties. sci-hub.senih.gov
Molecular Interactions Influencing Target Binding and Selectivity
The specific stereochemistry of (2R,3S)-2,3-dimethylmorpholine dictates how it and the larger molecule it is part of interact with biological targets. These interactions are fundamental to the compound's efficacy and selectivity.
The morpholine scaffold is capable of engaging in multiple types of non-covalent interactions that are critical for target binding. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its substitution and protonation state, can also participate in hydrogen bonding. nih.govacs.org The ring itself, being relatively electron-deficient, can establish favorable hydrophobic interactions with nonpolar regions of a binding pocket. nih.govacs.org In the polo-like kinase 4 (PLK4) inhibitor CFI-400945, which contains a (2S,6R)-2,6-dimethylmorpholinyl group, the substituent increases binding affinity through strong hydrophobic interactions and achieving an optimal fit within the kinase's ATP-binding pocket.
The introduction of chiral centers, as in this compound, adds a layer of structural sophistication that can profoundly influence biological activity. sorbonne-universite.fr The specific spatial arrangement of the methyl groups can either enhance or hinder the fit of a molecule into a target's binding site, leading to significant differences in potency and selectivity between stereoisomers.
A compelling example is seen in the development of mTOR kinase inhibitors. Research comparing different methylated morpholine analogues on a pyrimido-pyrrolo-oxazine scaffold revealed a strong dependence on stereochemistry for target selectivity. acs.org While an unsubstituted morpholine (M₀) and an (S)-3-methylmorpholine (M₁) conferred moderate selectivity for mTOR over the related kinase PI3Kα, the (R)-3-methylmorpholine (M₂) dramatically increased this selectivity by nearly 10-fold compared to the (S)-isomer. acs.org This highlights how a subtle change in the orientation of a single methyl group can dictate the inhibitor's selectivity profile. acs.org
| Compound | Morpholine Moiety | mTOR Kᵢ (nM) | PI3Kα Kᵢ (nM) | Selectivity (PI3Kα/mTOR) |
|---|---|---|---|---|
| 2b | Morpholine (M₀) | 24 | 432 | 18-fold |
| 6b | (S)-3-methylmorpholine (M₁) | 9.1 | 391 | 43-fold |
| 7b | (R)-3-methylmorpholine (M₂) | 14 | 2310 | 165-fold |
Further studies on triazine-based mTOR inhibitors reinforced these findings. The introduction of sterically hindered morpholines, such as 3,3-dimethylmorpholine (B1315856) and (3S,5R)-3,5-dimethylmorpholine, was well-tolerated and maintained high potency, demonstrating the tunability of the scaffold. tiho-hannover.de Conversely, in the development of Hedgehog pathway inhibitors, the removal of a methyl group from the morpholine region resulted in decreased activity, underscoring the critical role of these substituents in target engagement. nih.gov
The six-membered morpholine ring is not planar; it primarily exists in a flexible equilibrium between chair and skew-boat conformations. nih.govacs.org This conformational flexibility allows the scaffold to adapt its shape to fit optimally within a binding site, which can be a significant advantage in drug design. nih.gov The design of conformationally restricted analogues is a common strategy to minimize the entropic penalty associated with target binding, thereby enhancing potency and selectivity. acs.org
However, the inherent flexibility of a substituent like dimethylmorpholine can also influence the dynamics of the target protein itself. In studies of p97/VCP ATPase inhibitors, the flexibility of a bound dimethylmorpholine group located at domain interfaces was suggested to have the potential to destabilize or stabilize interactions between protein monomers, thereby affecting the stability and function of the entire protein complex. nih.gov The spirocyclic structure of some morpholine-containing compounds may also leverage conformational flexibility to facilitate binding to targets.
Strategies for Modulating Pharmacokinetic and Pharmacodynamic Properties at the Molecular Level
The morpholine scaffold is a valuable tool for fine-tuning the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates. nih.govacs.org Medicinal chemists frequently incorporate this heterocycle to improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govsci-hub.seresearchgate.net
A primary challenge in drug development is ensuring that a potent compound has sufficient solubility and bioavailability to be effective in vivo. The morpholine ring is often introduced into a molecular structure to address this challenge. researchgate.net Its ability to participate in hydrogen bonds and its balanced hydrophilic-lipophilic profile can improve solubility in aqueous environments like blood. nih.govacs.org
Impact on Metabolic Stability through Structural Modifications
The metabolic stability of a drug candidate is a crucial parameter in drug discovery, influencing its half-life and bioavailability. acs.org Structural modifications are a primary strategy to enhance metabolic stability by blocking or altering sites susceptible to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes. acs.org
The introduction of methyl groups onto the morpholine scaffold, as in this compound, is a key modification aimed at improving metabolic stability. These methyl groups can act as metabolic blockers, sterically hindering the approach of metabolizing enzymes to susceptible sites on the morpholine ring or adjacent parts of the molecule. The specific stereochemistry of the substituents is critical, as the precise spatial arrangement of the methyl groups in the (2R,3S) configuration dictates how the molecule orients within an enzyme's active site.
While direct metabolic data for this compound itself is not extensively published, the principles of metabolic stabilization through alkyl substitution are well-established. For instance, replacing metabolically labile protons with methyl groups can prevent oxidation. In a broader context of morpholine-containing compounds, strategic methylation has been shown to influence metabolic turnover. For example, in the development of proteasome inhibitors, various methylmorpholines were synthesized to modulate properties, although in some cases, this led to poorer metabolic stability, highlighting the complexity of these interactions. acs.org This underscores that while methylation is a tool to enhance stability, its success is highly dependent on the specific scaffold and the target protein. acs.orgacs.org
Comparative Studies with Other Chiral Morpholine Stereoisomers in Scaffold Optimization
The optimization of a drug scaffold often involves the synthesis and evaluation of multiple stereoisomers to identify the one with the optimal balance of potency, selectivity, and pharmacokinetic properties. The choice of a specific chiral morpholine, such as this compound, over other isomers like cis- or trans-2,6-dimethylmorpholine or 3,5-dimethylmorpholine (B170313), can have profound effects on the biological activity of a molecule.
In the development of mTOR inhibitors, an extensive investigation of substituted morpholines revealed that sterically hindered morpholines could significantly enhance selectivity for mTOR over the related PI3Kα kinase. tiho-hannover.de This study compared various isomers, demonstrating how different substitution patterns and stereochemistries occupy the solvent-exposed region of the mTOR active site.
A study on proteasome inhibitors for visceral leishmaniasis provides a direct comparison of different methylated morpholine scaffolds. acs.org While the lead compound incorporated a 6-morpholino substituent to enhance metabolic stability and potency, further exploration involved synthesizing various isomers to improve solubility and other properties. The results, summarized in the table below, show that while different methyl and dimethylmorpholine isomers maintained similar potency to the parent compound, they exhibited differences in metabolic stability and solubility.
| Compound | Morpholine Scaffold | Potency (pEC₅₀) | FaSSIF Solubility (µM) | Metabolic Stability |
|---|---|---|---|---|
| 1 | (2S,6R)-2,6-Dimethylmorpholino | 6.6 | 24 | Reference |
| 38 | rac-2-Methylmorpholine | Similar to 1 | Improved | Less Stable |
| 39 | (R)-3-Methylmorpholine | Similar to 1 | Improved | Less Stable |
| 40 | (S)-3-Methylmorpholine | Similar to 1 | Improved | Less Stable |
| 41 | (2S,6R)-2,6-Dimethylmorpholino | Similar to 1 | - | Poorer Stability |
| 42 | cis-3,5-Dimethylmorpholine | Similar to 1 | Improved | Poorer Stability |
| 43 | trans-3,5-Dimethylmorpholine | Similar to 1 | Improved | Poorer Stability |
This comparative data illustrates that stereoisomerism is a critical factor in scaffold optimization. While the (2R,3S) isomer was not explicitly tested in this series, the results for other dimethylmorpholines show that subtle changes in methyl group placement significantly alter key drug properties like metabolic stability and solubility. acs.org
Applications in Scaffold-Based Drug Discovery and Lead Optimization
Scaffold-based drug discovery relies on identifying a core molecular structure (a scaffold) that can be systematically decorated with different functional groups to create a library of compounds for screening. acs.org The this compound moiety has been successfully employed as a chiral scaffold in the development of approved drugs, demonstrating its value in lead optimization.
A prominent example is the drug Aprepitant (B1667566) , a substance P/neurokinin-1 (NK₁) receptor antagonist used as an antiemetic. The chemical structure of Aprepitant is 5-([(2R,3S)-2-(1-[3,5-bis(trifluoromethyl)phenyl]ethoxy)-3-(4-fluorophenyl)morpholino]methyl)-1H-1,2,4-triazol-3(2H)-one. researchgate.net In this molecule, the (2R,3S)-dimethylmorpholine core (in this case, a 2,3-diphenyl substituted analog) acts as a rigid scaffold. Its function is to precisely orient the two critical phenyl groups in the correct three-dimensional conformation required for high-affinity binding to the NK₁ receptor. The specific trans-configuration of the substituents on the morpholine ring is essential for its biological activity.
The use of this specific chiral scaffold in an approved therapeutic agent highlights its importance in medicinal chemistry. It validates the scaffold's ability to confer desirable pharmacological and pharmacokinetic properties, moving a compound from a promising lead to a successful drug. The process of discovering Aprepitant involved meticulous lead optimization, where the (2R,3S)-morpholine scaffold was identified as the optimal core to achieve the necessary potency and drug-like characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
